An In-Depth Technical Guide to N-(4-hydroxyphenyl)pentanamide (CAS 84928-26-7)
An In-Depth Technical Guide to N-(4-hydroxyphenyl)pentanamide (CAS 84928-26-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)pentanamide, with a CAS registry number of 84928-26-7, is a chemical compound belonging to the amide class, structurally related to the well-known analgesic and antipyretic agent, acetaminophen. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications based on available data for structurally similar molecules. While specific experimental data for N-(4-hydroxyphenyl)pentanamide is limited in publicly accessible literature, this guide synthesizes information from analogous compounds to provide a robust starting point for researchers and drug development professionals interested in this molecule.
Chemical Identity and Physicochemical Properties
N-(4-hydroxyphenyl)pentanamide is a derivative of p-aminophenol, where the amine group is acylated with a pentanoyl (valeryl) group. Its chemical structure consists of a hydroxyphenyl group linked to a pentanamide moiety.
Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)pentanamide
| Property | Value | Source |
| CAS Number | 84928-26-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | Not available. Estimated based on analogues: N-(4-hydroxyphenyl)butanamide (140 °C) and N-(4-hydroxyphenyl)propanamide (162-163 °C) suggest a relatively high melting point. | |
| Solubility | Predicted to be soluble in polar organic solvents. | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.08 | [3] |
Synthesis of N-(4-hydroxyphenyl)pentanamide
A standard and reliable method for the synthesis of N-(4-hydroxyphenyl)pentanamide involves the acylation of p-aminophenol with valeryl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Proposed Synthetic Pathway
The synthesis can be achieved by reacting p-aminophenol with valeryl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of N-(4-hydroxyphenyl)pentanamide.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-aryl amides.
Materials:
-
p-Aminophenol
-
Valeryl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve p-aminophenol (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add valeryl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure N-(4-hydroxyphenyl)pentanamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Spectral Data (Predicted and Inferred from Analogues)
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the ortho and meta protons of the p-substituted benzene ring.
-
Amide Proton (N-H): A broad singlet, typically in the region of δ 8.5-9.5 ppm.
-
Hydroxyl Proton (O-H): A singlet, the chemical shift of which is dependent on the solvent and concentration.
-
Aliphatic Protons:
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A triplet at approximately δ 2.2-2.4 ppm (α-methylene group, -CH₂-CO-).
-
A multiplet around δ 1.5-1.7 ppm (β-methylene group, -CH₂-CH₂-CO-).
-
A multiplet around δ 1.3-1.4 ppm (γ-methylene group, -CH₂-CH₂-CH₂-).
-
A triplet at approximately δ 0.9 ppm (terminal methyl group, -CH₃).
-
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 115-155 ppm). The carbon attached to the hydroxyl group will be the most downfield, and the carbon attached to the amide group will also be significantly shifted.
-
Aliphatic Carbons:
-
α-carbon (~δ 38-40 ppm)
-
β-carbon (~δ 28-30 ppm)
-
γ-carbon (~δ 22-24 ppm)
-
Terminal methyl carbon (~δ 13-14 ppm)
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FT-IR Spectroscopy
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A band in the region of 1530-1560 cm⁻¹.
-
C-N Stretch: Around 1325 cm⁻¹.[5]
-
C-O Stretch (phenol): A strong band around 1220-1260 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): Expected at m/z = 193.
-
Fragmentation Pattern: Key fragments would likely arise from the cleavage of the amide bond and the aliphatic chain. A prominent fragment would be the hydroxyphenylaminium ion at m/z = 109.
Biological Activity and Potential Applications
While specific biological studies on N-(4-hydroxyphenyl)pentanamide are scarce, the broader class of N-acyl-p-aminophenol derivatives has been investigated for various therapeutic applications, primarily as analgesics and antipyretics, with research also extending into anticancer and antioxidant activities.
Analgesic and Anti-inflammatory Potential
The structural similarity to acetaminophen suggests that N-(4-hydroxyphenyl)pentanamide may possess analgesic and antipyretic properties. The mechanism of action of acetaminophen is complex and not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. Derivatives of p-aminophenol have shown significant analgesic and anti-inflammatory effects in animal models.[6]
Anticancer and Cytotoxic Activities
Several N-(4-hydroxyphenyl) derivatives have demonstrated cytotoxic effects against various human cancer cell lines. For instance, N-(4-hydroxyphenyl)retinamide (Fenretinide) has been shown to induce apoptosis in breast cancer and pancreatic cancer cells.[7][8] The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[7]
Caption: A potential apoptosis signaling pathway for N-(4-hydroxyphenyl) derivatives.
Antioxidant Activity
The phenolic hydroxyl group in N-(4-hydroxyphenyl)pentanamide suggests potential antioxidant properties through the scavenging of free radicals, a common characteristic of phenolic compounds.[9] Studies on related cinnamamide derivatives have shown excellent antioxidant properties.[10]
Safety and Toxicology
No specific toxicological data for N-(4-hydroxyphenyl)pentanamide is currently available. However, considering its structural relationship to acetaminophen, potential hepatotoxicity at high doses should be considered a primary concern. The hepatotoxicity of acetaminophen is primarily due to its metabolic activation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). It is plausible that N-(4-hydroxyphenyl)pentanamide could undergo similar metabolic pathways.
Conclusion and Future Directions
N-(4-hydroxyphenyl)pentanamide is a molecule of interest for which a solid foundation of chemical knowledge can be built based on its structural analogues. The synthetic route is straightforward, and its physicochemical properties can be reasonably predicted. The primary area for future research lies in the comprehensive evaluation of its biological activities, including its analgesic, anti-inflammatory, and potential anticancer properties. Detailed in vitro and in vivo studies are necessary to elucidate its mechanism of action, efficacy, and safety profile. Furthermore, obtaining and publishing detailed experimental spectral data will be crucial for the scientific community to further investigate this compound.
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